Golotimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

SCV 07 hydrochloride structure and properties

Chemical Structure and Core Properties

SCV-07 Hydrochloride is a small molecule dipeptide with specific structural characteristics and physical properties important for research applications.

Table 1: Chemical and Physical Profile of SCV-07 Hydrochloride

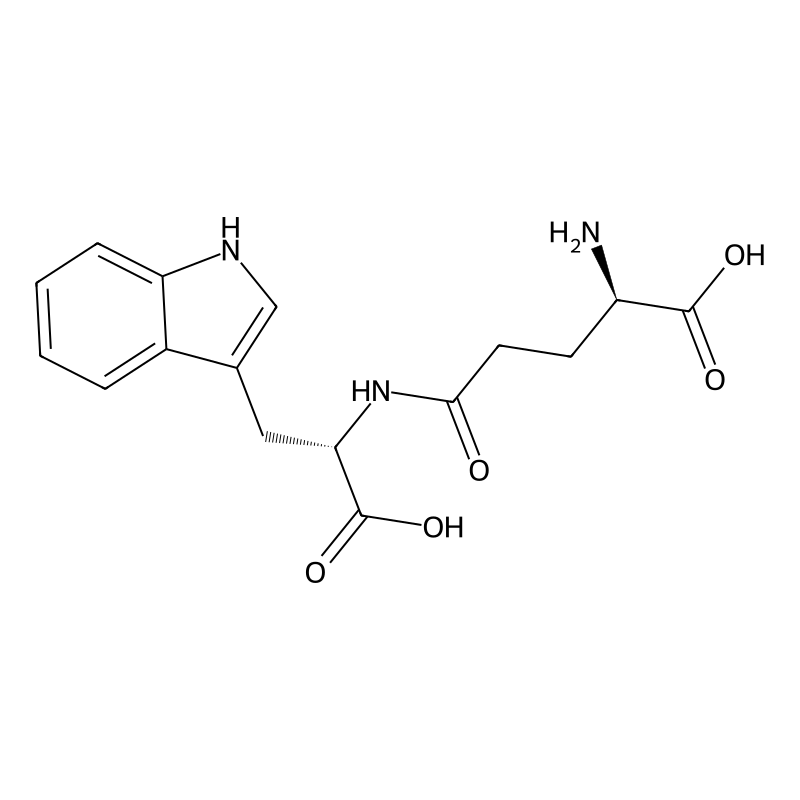

| Property | Specification | | :--- | :--- | | Chemical Name | Gamma-D-glutamyl-L-tryptophan hydrochloride [1] [2] | | Synonyms | Golotimod hydrochloride; SCV 07 hydrochloride [1] [2] [3] | | CAS Number | 1029401-59-9 [1] [2] [4] | | Molecular Formula | C₁₆H₂₀ClN₃O₅ [1] [2] | | Molecular Weight | 369.80 g/mol [1] [2] | | Purity | >99% (as reported by suppliers) [1] [2] | | Chemical Structure | | Solubility | Soluble in water (120-150 mg/mL) [1] [2] | | Storage | -20°C, sealed, away from moisture [1] [2] |

Mechanism of Action and Signaling Pathways

SCV-07 Hydrochloride functions primarily as an immunomodulator through multiple pathways.

- Primary Mechanism: inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling by preventing its homodimerization in the cytoplasm [2] [3]. This inhibition is crucial in conditions where STAT3 signaling drives disease progression.

- Secondary Mechanisms: has broad effects on the Toll-like Receptor (TLR) pathway, impacting TLR2, TLR4, TLR7, and TLR9 [3]. It stimulates T-helper cells toward a Th1-type immune response, enhancing production of IL-2 and interferon-gamma (IFN-γ) [2] [3]. The compound also stimulates macrophage function and phagocytosis [2].

The following diagram illustrates the proposed signaling pathways and biological effects of SCV-07 Hydrochloride:

Key Experimental Data and Biological Activity

Research indicates SCV-07 Hydrochloride has efficacy in various disease models.

Table 2: Summary of Key In Vivo Experimental Findings

| Disease Model | Administration & Dose | Key Findings | Citation |

|---|---|---|---|

| Recurrent Genital HSV-2 | Oral gavage or subcutaneous injection; 100 μg/kg for 5 days | Reduced lesion incidence from 55% to 18% (oral); greater efficacy when administered after fasting [1]. | [1] |

| Radiation-Induced Oral Mucositis | Subcutaneous injection; once/twice daily, 10-1000 μg/kg for 20 days | Significant reduction in severity and duration of oral mucositis; peak mucositis score was 2.2 vs. 3.0 in control group (at 100 μg/kg) [1]. | [1] |

| Tuberculosis (as immunoadjuvant) | Not specified in results | Increased efficacy of anti-tuberculosis therapy, improved clearance of mycobacteria, and enhanced cavity healing [1] [3]. | [1] [3] |

Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are methodologies from key experiments.

Protocol 1: Oral Mucositis Model in Hamsters

This protocol is used to evaluate the protective effects of SCV-07 against radiation-induced oral mucositis [1].

- Animals: Male LVG golden Syrian Hamsters (approx. 80 g).

- Radiation Induction: Animals receive localized radiation to the cheek pouch to induce mucositis.

- Dosing: SCV-07 hydrochloride is administered via subcutaneous injection at doses of 10, 100, or 1000 μg/kg.

- Dosing Schedule: Once or twice daily from day 1 to day 20 relative to radiation.

- Key Metrics: Mucositis is scored daily based on a standardized scale to assess severity and ulceration duration.

Protocol 2: Recurrent Genital HSV-2 Model in Guinea Pigs

This protocol assesses the efficacy of SCV-07 in reducing viral lesion recurrence [1].

- Animals: Female Hartley guinea pigs (250-300 g) infected with HSV-2.

- Fasting: For oral administration studies, animals are fasted overnight prior to dosing to enhance efficacy.

- Dosing: SCV-07 hydrochloride is administered at 100 μg/kg.

- Route & Schedule: Either oral gavage or subcutaneous injection for 5 days.

- Key Metrics: Incidence and severity of recurrent lesions are monitored and scored.

Research and Development Status

SCV-07 Hydrochloride remains an investigational compound and is not approved for medical use in any country [3]. It has been investigated for use in several areas, including:

- Tuberculosis: As an adjunct to standard therapy [3].

- Viral Infections: Such as Hepatitis C and Herpes Simplex Virus type 2 (HSV-2) [1] [3].

- Oral Mucositis: To reduce severity and duration in patients receiving radiation or chemotherapy [1].

- Other Conditions: Preclinical evidence suggests potential in allergic diseases like asthma and psoriasis [5] [4].

References

- 1. This compound hydrochloride (SCV 07 ... [medchemexpress.com]

- 2. This compound Hydrochloride | SCV 07 ... [targetmol.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. PD161071 - orilotimod [probes-drugs.org]

- 5. Treatment of allergic disease with immunomodulator compounds [patents.google.com]

Gamma-D-glutamyl-L-tryptophan pharmacological profile

Pharmacological Profile Summary

The table below summarizes the core pharmacological data for Golotimod:

| Parameter | Description |

|---|---|

| IUPAC Name | (2R)-2-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]butanoic acid [1] |

| Chemical Formula | C₁₆H₁₉N₃O₅ [1] |

| Molecular Weight | 333.3392 g/mol [1] |

| Modality | Small Molecule [1] |

| Mechanism of Action | Broad activator of the Toll-like Receptor (TLR) pathway [1] |

| Key Targets | TLR2, TLR4, TLR7, TLR9; STAT3 inhibitor [1] |

| Primary Effects | Stimulates T-lymphocyte differentiation, enhances macrophage phagocytosis, boosts IL-2 and IFN-γ production [1] |

| Regulatory Status | Investigational; not approved in the US or other regions [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a broad-acting modulator of the Toll-like receptor (TLR) pathway, influencing multiple immune targets [1].

Immunomodulatory Mechanisms

The diagram below illustrates the core immunomodulatory pathway of this compound:

This compound immunomodulatory pathway. Source: Adapted from [1].

Key Pharmacodynamic Interactions

- STAT3 Inhibition: this compound acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor, potentially disrupting signaling pathways involved in inflammation and cancer [1].

- Th1 Cytokine Bias: By preferentially enhancing production of IL-2 and IFN-γ, this compound promotes a Th1-type immune response, which is crucial for combating intracellular pathogens like Mycobacterium tuberculosis [1].

Preclinical and Clinical Evidence

Investigational Applications

Based on its immunomodulatory properties, this compound has been investigated for several therapeutic applications [1]:

- Tuberculosis: As an adjunct therapy, showing improved mycobacterial clearance, cavity healing, and reduction of symptoms like fever and cough in clinical studies.

- Viral Infections: Including chronic Hepatitis C.

- Oncology Support: Investigation for the prevention of chemoradiation-induced oral mucositis.

Safety and Tolerability

According to available clinical data, Golototimod has demonstrated a favorable safety profile. No adverse effects were observed in patients participating in clinical trials [1].

Synthesis and Production Protocols

The unique structural features of this compound—containing both D- and L-amino acids connected by a gamma-glutamyl linkage—make its chemical synthesis complex. Enzymatic methods have been developed as efficient alternatives [2].

Enzymatic Synthesis Using Bacterial GGT

The following diagram outlines the optimized enzymatic production workflow:

Enzymatic synthesis workflow for this compound. Source: Adapted from [2].

Comparative Synthesis Methods

| Method | Catalyst | Key Conditions | Yield | Key Features |

|---|---|---|---|---|

| Bacterial GGT [2] | γ-Glutamyltranspeptidase | 50 mM substrates, pH 9-9.5, 37°C, 5 hr | ~66% | Specific for D-glutamine configuration; high conversion rate |

| L-Glutaminase [3] | L-Glutaminase from B. amyloliquefaciens | pH 10, 37°C, 3 hr, 0.1% enzyme | ~51% (γ-EW) | Broader substrate specificity; produces mixture of γ-glutamyl peptides |

Research Applications and Future Directions

The distinct mechanism of action of this compound, targeting multiple TLRs and STAT3 signaling, positions it as a promising candidate for several research and development avenues:

- Infectious Disease: Its Th1-biased cytokine profile (elevated IL-2, IFN-γ) is relevant for diseases requiring robust cellular immunity [1].

- Cancer Immunotherapy: As a STAT3 inhibitor, it may counteract tumor-induced immunosuppression, potentially enhancing antitumor immune responses [1].

- Antioxidant Properties: Related γ-glutamyl-tryptophan peptides have demonstrated free radical scavenging and metal-chelating activities in biochemical assays, suggesting potential applications in mitigating oxidative stress [3].

Conclusion and Key Takeaways

Gamma-D-glutamyl-L-tryptophan (this compound/SCV-07) is a synthetically-derived dipeptide with a unique gamma-glutamyl linkage and a multifaceted immunomodulatory profile. Its primary mechanism involves broad modulation of the Toll-like receptor pathway, leading to enhanced Th1 cytokine production and potential STAT3 inhibition. While it has shown promise in investigational studies for tuberculosis and viral infections, it remains an experimental drug requiring further clinical validation. The development of efficient enzymatic synthesis methods provides a viable path for its production for research and potential therapeutic use.

References

Golotimod immunomodulatory peptide discovery

Mechanism of Action of Golotimod

This compound (also known as SCV-07) is a synthetic immunomodulatory peptide derived from thymosin beta-4 [1]. Its primary mechanism centers on enhancing the immune response, particularly by targeting T-cell function [2] [1].

The diagram below outlines the key signaling pathway through which this compound exerts its effects.

This compound activates T-cells, boosting IL-2 and IFN-γ production to enhance immune response.

In addition to this core pathway, this compound also helps regulate immune homeostasis by balancing pro-inflammatory and anti-inflammatory signals, which can prevent excessive inflammation and reduce the risk of autoimmune reactions [2].

Potential Therapeutic Applications

The immunomodulatory properties of this compound make it a candidate for treating conditions where enhancing the body's immune response is beneficial. The table below summarizes its primary potential applications.

| Therapeutic Area | Proposed Role & Mechanism | Development Status |

|---|---|---|

| Oncology (Cancer Therapy) | Enhances immune system's ability to recognize and destroy tumor cells; potential synergy with checkpoint inhibitors [2]. | Preclinical and early clinical trials (e.g., for melanoma, lung cancer) [2]. |

| Infectious Diseases | Boosts T-cell function and macrophage activity to help clear persistent, hard-to-treat infections [2] [1]. | Investigated for chronic infections [1]. |

| Ulcerative Colitis | Identified as a promising therapeutic candidate through bioinformatics analysis and molecular docking studies [3]. | Computational prediction; requires clinical validation [3]. |

Drug Development Status & Considerations

This compound is currently an investigational drug and has not yet received approval for widespread clinical use [1]. Its development is ongoing, with research focused on determining optimal dosage, administration methods, and its full spectrum of indications [1].

- Administration: It is typically administered via injection for rapid and efficient delivery [1].

- Common Side Effects: These may include local reactions at the injection site (pain, redness, swelling) and systemic flu-like symptoms (fever, fatigue, muscle aches) [1].

- Important Considerations: Caution is advised for patients with pre-existing autoimmune conditions, as the immunostimulatory effects could potentially exacerbate these conditions [1]. Drug interactions with other immunomodulatory agents are also an area of ongoing research [1].

Summary

This compound is a promising immunomodulatory peptide that acts by stimulating T-cell activity and enhancing cytokine production. While its potential in oncology, infectious diseases, and ulcerative colitis is supported by early research, it remains in the experimental stage.

References

what is Golotimod SCV 07 used for in research

Mechanism of Action: A Dual Pathway

Golotimod exerts its effects through two interconnected signaling pathways that enhance immune response and inhibit a key oncogenic signal.

This compound's dual mechanism of immune activation via the TLR pathway and direct inhibition of the oncogenic STAT3 signaling cascade.

Key Research Applications & Experimental Data

This compound has shown promise in several preclinical and clinical research areas, supported by the following experimental data.

Oral Mucositis

A significant research focus is preventing and treating oral mucositis, a common side effect of cancer chemoradiation.

| Model | Dosing & Regimen | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Preclinical (Hamsters) [1] | 10, 100 μg/kg, or 1 mg/kg; subcutaneous injection; once/twice daily from days 1-20. | At 100 μg/kg: Peak mucositis score of 2.2 (vs. 3.0 in control). Ulcer prevalence 6.3% (vs. 28.1% in control). | Inhibition of STAT3 signaling, modulating inflammation and mucosal injury [1]. |

| Clinical (HNC Patients) [2] | Subcutaneous injection on days of radiation (from Phase 2 trial NCT00756951). | Reduced severity and duration of OM; genomic analysis identified unique gene clusters that could differentiate treatment responders from non-responders. | Immunomodulation and potential patient-specific genetic factors influencing response [2]. |

Infectious Diseases

This compound has been investigated as an immunotherapeutic adjuvant for hard-to-treat infections.

| Pathogen | Model | Dosing & Regimen | Key Findings |

|---|---|---|---|

| Mycobacterium tuberculosis [3] | Preclinical | Oral or subcutaneous | Improved bacterial clearance, cavity healing, and immune parameters (e.g., fever, cough) without adverse effects. |

| Herpes Simplex Virus Type 2 (HSV-2) [1] | Guinea Pigs | 100 μg/kg; oral gavage or subcutaneous; for 5 days. | Oral administration: Reduced lesion incidence from 55% to 18%. Subcutaneous injection showed no significant reduction. |

Experimental Protocols

For researchers looking to work with this compound, here are summaries of key methodologies from the literature.

In Vitro STAT3 Inhibition Assay

This compound is described as a STAT3 inhibitor [1]. While the specific biochemical assay is not detailed in the search results, its STAT3 inhibitory activity is a cited mechanism for its efficacy in oral mucositis models [1]. Researchers would typically validate this using methods like electrophoretic mobility shift assays (EMSAs) to assess STAT3-DNA binding, western blotting to measure phosphorylated STAT3 (Tyr705) levels, or luciferase reporter assays using a STAT3-responsive promoter.

In Vivo Model for Oral Mucositis

This protocol is adapted from studies demonstrating this compound's efficacy [4] [1].

- Animal Model: Male LVG golden Syrian Hamsters (approx. 80 g).

- Mucositis Induction: Radiation (e.g., 40 Gy) delivered to the cheek pouch, often in combination with Cisplatin chemotherapy.

- Treatment: this compound is administered subcutaneously at doses of 10, 100, or 1000 μg/kg.

- Dosing Schedule: Once or twice daily, typically starting from day 1 and continuing through day 20 post-radiation.

- Endpoint Assessment: Mucositis is scored regularly using a standardized scale (e.g., 0-4), with key metrics being peak mucositis score and the duration of ulcerative OM.

Clinical Development Status

This compound remains an investigational drug and has not received approval in the US or other regions [3]. It has been evaluated in several clinical trials for conditions including:

- Oral Mucositis in head and neck cancer patients (Phase 2) [2].

- Chronic Hepatitis C (Phase 1/2) [3].

- Tuberculosis [3].

This compound represents a promising multi-target agent in research. Its future development will likely focus on defining predictive biomarkers for patient response and exploring its synergy with other immunotherapies.

References

Comprehensive Technical Guide: Indole Derivatives in Immunomodulatory Drug Discovery

Introduction to Indole Scaffolds in Immunomodulation

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities and therapeutic potential. This versatile molecular framework serves as a core structure in many natural products and pharmaceuticals, making it particularly valuable in drug discovery pipelines. Indole derivatives have demonstrated significant potential in immunomodulatory therapy, especially in cancer treatment, where they target key immune pathways and cellular processes. The structural versatility of indoles allows for extensive chemical modifications, enabling medicinal chemists to optimize drug-like properties such as solubility, permeability, and metabolic stability while maintaining target specificity [1] [2].

The indole nucleus can exist in three tautomeric forms—1H-indole, 2H-indole, and 3H-indole—which differ in the position of the hydrogen atom within the ring structure. These tautomers significantly influence the chemical reactivity and biological interactions of indole derivatives. The presence of delocalized π-electrons across the ring system enables indoles to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This diverse interaction profile underpins the broad pharmacological potential of indole derivatives and their ability to engage with multiple therapeutic targets simultaneously [1] [3].

Key Immunomodulatory Targets for Indole Derivatives

STING Pathway Degradation

Recent research has identified specific indole derivatives as potent STING degraders through proteasome-mediated pathways. The stimulator of interferon genes (STING) pathway plays a crucial role in innate immunity, and its aberrant activation is associated with various inflammatory and autoimmune diseases. Researchers have designed and synthesized a series of STING-PROTACs based on nitro-free covalent warheads and different E3 ligase binders. The representative compound 2h has demonstrated exceptional degradation specificity with a DC50 value of 3.23 μM and sustained degradation activity over 72 hours. Biological studies confirmed that compound 2h effectively inhibits STING signaling and suppresses immune-inflammatory cytokines both in vitro and in vivo. Notably, this compound exhibited improved safety profiles compared to its warhead molecule and SP23, making it a promising candidate for further investigation in autoimmune and inflammatory disease treatment [4].

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 enzyme represents another critical immunomodulatory target for indole-based therapeutics. IDO1 catalyzes the degradation of tryptophan in the tumor microenvironment, contributing to immune suppression by depleting essential amino acids required for T-cell function and activation. Inhibitors of IDO1, such as epacadostat, have been developed to reverse this immunosuppressive effect and reinvigorate T-cell responses. The indole scaffold serves as an ideal structural foundation for IDO1 inhibitors due to its similarity to the native tryptophan substrate, allowing competitive inhibition at the enzyme's active site. These inhibitors have shown promise in combination therapies with other immunomodulatory agents, potentially enhancing overall antitumor immunity by addressing multiple suppression mechanisms simultaneously [5].

PD-1/PD-L1 Axis Modulation

The PD-1/PD-L1 immune checkpoint pathway has emerged as a premier target for cancer immunotherapy, and indole derivatives offer unique opportunities for small-molecule intervention in this space. Although the large, flat binding interface between PD-1 and PD-L1 presents structural challenges for small-molecule inhibition, several indole-based compounds have shown promise in disrupting this interaction. For instance, PIK-93 promotes PD-L1 ubiquitination and degradation, thereby enhancing T-cell activation when combined with anti-PD-L1 antibodies. Additionally, natural indole compounds such as myricetin downregulate PD-L1 and IDO1 expression through interference with the JAK-STAT-IRF1 axis. The aryl hydrocarbon receptor, which controls PD-L1, PD-L2, and IDO1 expression through both canonical JAK/STAT signaling and non-coding RNA mechanisms, also represents an attractive target for indole-based small molecules [5].

Table 1: Key Immunomodulatory Targets of Indole Derivatives

| Target | Biological Role | Indole Compound | Mechanism of Action | Quantitative Metrics |

|---|---|---|---|---|

| STING | Innate immune sensor | Compound 2h | PROTAC-mediated degradation | DC50 = 3.23 μM; >72h duration |

| IDO1 | Tryptophan catabolism | Epacadostat | Competitive enzyme inhibition | Clinical trials (Phase II) |

| PD-L1 | Immune checkpoint | PIK-93 | Ubiquitination & degradation | Enhanced anti-PD-L1 efficacy |

| β-Glucuronidase | Lysosomal enzyme | Ligand 10 | Enzyme inhibition | Binding energy = -9.5 kcal/mol |

| SIRT3 | Mitochondrial deacetylase | IM24DCW-16 | SIRT3 modulation | Upregulates SOD2, GPx, FOXO3 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling represents a powerful computational approach for understanding the relationship between indole derivative structures and their immunomodulatory activities. Theoretical investigations involving 30 indole derivatives have successfully generated predictive models with exceptional statistical fitness, demonstrating validation parameters of R²trng = 0.954942, Q²cv = 0.925462, and R²test = 0.855393 with a lack-of-fit (LOF) value of 0.042924. These models employ genetic function approximation (GFA) methods and multi-linear regression (MLR) analysis to identify critical molecular descriptors that correlate with biological activity [6].

Molecular docking studies further complement QSAR analyses by providing structural insights into ligand-target interactions. For β-glucuronidase inhibition, ligand 10 demonstrated superior binding affinity with a binding energy of -9.5 kcal/mol, forming stable interactions within the enzyme's active site through hydrophobic, electrostatic, and hydrogen bonding. This compound served as a template for designing novel inhibitors, with optimized derivatives exhibiting even better binding energies ranging from -9.6 to -9.9 kcal/mol, surpassing the standard drug D-saccharic acid 1,4-lactone. These computational approaches enable rational design of indole derivatives with enhanced potency and selectivity for immunomodulatory targets [6].

Table 2: Experimental Protocols for Evaluating Indole Derivatives

| Method | Key Parameters | Application in Indole Research | References |

|---|---|---|---|

| Molecular Docking | Binding energy, Interaction residues | β-glucuronidase inhibition, SIRT3 modulation | [7] [6] |

| MTT Assay | Cell viability, IC50 values | Cytotoxicity screening, neuroprotection | [7] |

| Tubulin Polymerization | IC50, microtubule disruption | Anticancer activity evaluation | [1] [3] |

| ADMET Prediction | QPlogPo/w, QPlogS, %Human Oral Absorption | Drug-likeness assessment | [7] [6] |

| Molecular Dynamics | RMSD, RMSF, binding stability | Ligand-protein complex stability (100 ns) | [7] |

Synthetic Chemistry Advances

Recent breakthroughs in indole chemistry have addressed long-standing challenges in selective functionalization, particularly at the historically inaccessible C5 carbon position. Researchers at Chiba University have developed a novel method for regioselective C5-H alkylation of indoles using cost-effective copper-based catalysts, achieving impressive yields up to 91%. This innovative approach employs carbene chemistry, where copper catalysts stabilize reactive intermediates and lower energy barriers for rearrangement, enabling previously difficult synthetic transformations [8].

The synthetic methodology demonstrates remarkable versatility, accommodating various substituents including methoxybenzyl, allyl, and phenyl groups at different positions on the indole ring. This flexibility enables the creation of structurally diverse molecular libraries for comprehensive biological screening. The copper-catalyzed strategy represents a significant advancement over traditional rhodium-based systems, offering improved cost-effectiveness and scalability for industrial applications. These synthetic breakthroughs expand the accessible chemical space for indole-based drug discovery, particularly for developing specialized immunomodulatory agents with optimized target engagement and pharmacological properties [8].

Synthetic strategies for indole derivative development, highlighting recent C5 functionalization breakthrough.

Experimental Protocols and Methodologies

Molecular Docking Protocols

Molecular docking studies provide critical insights into the binding interactions between indole derivatives and their immunomodulatory targets. For investigating SIRT3 modulation, researchers retrieved the protein structure from RCSB Protein Data Bank (PDB ID: 4fvt) with a resolution of 2.47 Å. The protein preparation workflow involved removing hetero-atoms and water molecules, adding missing residues, and optimizing hydrogen bonding networks using the Protein Preparation Wizard in Schrödinger Suite. Ligands were prepared using the LigPrep module with ionization parameters set at pH 7.0 ± 0.2 and energy minimization performed with OPLS 2004 force field. Receptor grid generation centered on the co-crystal Ac-Acs peptide, and molecular docking employed the extra precision (XP) mode for accurate pose prediction [7].

The binding stability of ligand-protein complexes was further evaluated through Prime MM-GBSA calculations to determine free binding energies (ΔGbind), incorporating molecular mechanics energy (ΔEMM), solvation energy (ΔGsolv), and surface area energy (ΔGSA). For dynamic assessment, molecular dynamics simulations were conducted over 100 ns timeframes using TIP4P solvent models with OPLS4 force fields, monitoring key parameters including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interaction stability throughout the simulation period [7].

In Vitro Biological Evaluation

Comprehensive in vitro assays are essential for validating the immunomodulatory activity of indole derivatives. For neuroinflammatory applications targeting Parkinson's disease, researchers employed multiple assay systems including MTT assays for cytotoxicity assessment, neuroprotection assays using rotenone-induced cytotoxicity models, lactate dehydrogenase (LDH) assays for membrane integrity evaluation, and superoxide dismutase (SOD) assays for antioxidant capacity measurement. Additional assays included glutathione peroxidase (GPx) activity, reactive oxygen species (ROS) estimation, mitochondrial membrane potential measurements using JC-1 dye, and real-time polymerase chain reaction (RT-PCR) for quantifying SIRT3, PGC-1α, and FOXO3 gene expression levels [7].

For anticancer activity evaluation, tubulin polymerization inhibition assays measured the concentration-dependent effects of indole derivatives on microtubule dynamics. Immunofluorescence staining visualized microtubule network disruption, while cell cycle analysis through flow cytometry determined G2/M phase arrest. Apoptosis induction was quantified using Annexin V staining and caspase activation assays, providing mechanistic insights into the anticancer properties of indole-based compounds [1] [3].

AI-Driven Drug Discovery Approaches

The integration of artificial intelligence into indole-based drug discovery represents a paradigm shift in immunomodulatory therapeutic development. AI techniques, particularly machine learning (ML) and deep learning (DL), accelerate compound screening, optimize lead candidates, and predict pharmacokinetic properties with unprecedented efficiency. Supervised learning algorithms, including support vector machines (SVMs) and random forests, enable quantitative structure-activity relationship (QSAR) modeling and virtual screening of indole libraries. Unsupervised learning approaches facilitate chemical clustering and scaffold-based grouping, while reinforcement learning (RL) methods iteratively optimize molecular structures toward desired immunomodulatory profiles [5].

AI approaches accelerating indole-based immunomodulatory drug discovery.

Conclusion and Future Perspectives

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Indoles in drug design and medicinal chemistry [sciencedirect.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug ... [mdpi.com]

- 4. Discovery of indole derivatives as STING degraders [pubmed.ncbi.nlm.nih.gov]

- 5. Integrating artificial intelligence into small molecule ... [nature.com]

- 6. Theoretical investigation and design of some indole ... [bnrc.springeropen.com]

- 7. Therapeutic mechanistic study of novel indole derivatives ... [nature.com]

- 8. Indole chemistry breakthrough opens doors for more ... [news-medical.net]

Golotimod pharmacokinetics and ADMET properties

Golotimod Profile Summary

| Property | Details |

|---|---|

| DrugBank ID | DB05475 [1] |

| Modality | Small Molecule [1] |

| Generic Name | This compound [1] |

| Chemical Formula | C16H19N3O5 [1] |

| Molecular Weight | 333.3392 g/mol [1] |

| Synonyms | SCV-07 [1] |

| Regulatory Status | Investigational; not approved in the US or other regions [1] |

| Associated Conditions | Investigated for tuberculosis, chronic hepatitis C, oral mucositis, and head and neck cancer [1]. Also identified as a potential therapeutic candidate for Ulcerative Colitis [2]. |

| Mechanism of Action | Acts broadly on the Toll-like receptor (TLR) pathway [1]. A known STAT3 inhibitor [3]. Stimulates T-lymphocyte differentiation, macrophage phagocytosis, and enhances production of IL-2 and IFN-γ [1]. |

| Pharmacodynamics | Preferentially activates Th1 cytokine production [1]. |

| Toxicity | No adverse effects were observed in patients participating in clinical trials [1]. |

| ADMET Predictions | Human Intestinal Absorption: + (Well absorbed) [1] Blood Brain Barrier: + (Can cross) [1] P-glycoprotein Substrate: No [1] CYP450 Inhibitory Promiscuity: Low [1] |

Experimental Protocols & Research Context

While specific protocols for this compound assays are not detailed in the search results, the following information provides context for its research application.

- In Vitro and In Vivo Models: this compound's efficacy has been evaluated in models of tuberculosis (improved clearance of mycobacteria and cavity healing) [1] and viral infections (broad efficacy against various RNA/DNA viruses) [1]. A bioinformatics study proposed its use for ulcerative colitis based on computational analysis of gene expression datasets [2].

- Molecular Docking Analysis: The identification of this compound as a candidate for ulcerative colitis was performed through computational drug-gene interaction analysis and molecular docking, which predicted promising binding affinities with key hub targets involved in the disease's pathogenesis [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates this compound's core mechanism of action and a generalized workflow for its computational identification as a drug candidate.

Overview of this compound's immunomodulatory action and its identification via bioinformatics.

Research Implications and Data Gaps

This compound is an intriguing immunomodulatory agent with a unique dual mechanism targeting both the TLR pathway and STAT3. However, its investigational status is the primary reason for the lack of publicly available, comprehensive pharmacokinetic and ADMET data.

- Key Data Gaps: The search results lack quantitative data on absorption, distribution, metabolism, and excretion (ADME) in humans. Critical parameters like

volume of distribution,protein binding,half-life,clearance, and specificroutes of eliminationare marked as "Not Available" [1]. - Research Focus: Available data primarily describes its mechanism of action and efficacy in animal models or early-phase trials. The promising

in silicoprediction for ulcerative colitis requires validation in biological assays and clinical studies [2].

References

Golotimod macrophage function stimulation

Core Mechanisms of Action

Golotimod is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with broad effects on the immune system. Its interaction with macrophages involves several key mechanisms and pathways [1] [2]:

| Mechanism / Target | Reported Action | Biological Consequence |

|---|---|---|

| STAT3 Signaling | Inhibition [1] | Modulation of immune cell activation and differentiation. |

| Toll-like Receptor (TLR) Pathway | Broad action [2] | Preferential activation of Th1 cytokine production (e.g., enhances IL-2 and IFN-γ) [2]. |

| Macrophage Function | Stimulation of "macrocytic phagocytosis" [2] | Enhanced clearance of pathogens (e.g., mycobacteria in tuberculosis) [2]. |

| T-lymphocyte Differentiation | Stimulation [2] | Augmentation of specific immune responses [2]. |

Experimental Evidence and Protocols

Key evidence for this compound's effect on macrophage function comes from in vivo studies, though specific in vitro protocols on macrophages are less detailed in the available literature.

- In Vivo Animal Models: this compound hydrochloride was administered via subcutaneous injection at 100 μg/kg in models of recurrent genital HSV-2 and radiation-induced oral mucositis [1].

- Functional Outcomes: Treatment resulted in a significant reduction in disease incidence and severity, and decreased the duration and severity of oral mucositis [1]. These in vivo benefits are linked to an overall improvement in immune function, including macrophage activity [1] [2].

- Macrophage Phagocytosis: this compound has been shown to stimulate "macrocytic phagocytosis," which is a key function of macrophages in engulfing and clearing cellular debris and pathogens [2].

The relationship between this compound's known targets and its functional outcomes on macrophages can be visualized as a signaling pathway. The following diagram integrates the mechanisms described in the search results, illustrating how this compound's action on TLRs and STAT3 may lead to enhanced macrophage function.

Research Context and Future Directions

- Therapeutic Context: this compound has been investigated for use in tuberculosis, chronic hepatitis C, and oral mucositis [2]. Its efficacy in tuberculosis models is linked to improved clearance of mycobacteria and cavity healing, which aligns with its role in enhancing macrophage phagocytic function [2].

- Knowledge Gaps: While this compound's broad action on the TLR pathway and its inhibitory effect on STAT3 are noted [1] [2], the precise molecular details of this interaction and the complete downstream signaling cascade within macrophages are not fully mapped in the available public literature.

The search results provide a foundational understanding of this compound's immunomodulatory effects. For a definitive and complete whitepaper, consulting primary research articles or proprietary data from the developing company (SciClone Pharmaceuticals) would be necessary.

References

Mechanism of Action and Signaling Pathway

Golotimod exerts its immunomodulatory effects primarily through the inhibition of the STAT3 signaling pathway [1] [2]. The following diagram illustrates this core mechanism and its downstream biological consequences.

Detailed Experimental Protocols

The key in vivo evidence for this compound's effects comes from studies in animal models of recurrent genital herpes and radiation-induced oral mucositis.

Model 1: Recurrent Genital HSV-2

- Animal Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2 [1] [2].

- Dosing: 100 μg/kg [1] [2].

- Administration: Oral gavage or subcutaneous injection [1] [2].

- Treatment Duration: 5 days [1] [2].

- Key Result: Oral administration reduced the incidence of lesions from 55% to 18%. Subcutaneous injection did not show a significant reduction [1] [2].

Model 2: Radiation-Induced Oral Mucositis

- Animal Model: Male LVG golden Syrian Hamsters (approx. 80 g) with radiation-induced mucositis [1] [2].

- Dosing: 10 μg/kg, 100 μg/kg, or 1 mg/kg [1] [2].

- Administration: Subcutaneous injection [1] [2].

- Treatment Schedule: Once or twice daily from days 1 to 20 [1] [2].

- Key Result: At 100 μg/kg, the peak mucositis score was 2.2 in the treated group vs. 3.0 in the control group. The mucositis score area was only 6.3% in treated animals vs. 28.1% in controls [1] [2].

The experimental workflow for these studies is summarized below.

Formulation and Physicochemical Properties

For research purposes, this compound is typically used as a white to off-white solid powder [1].

| Property | Description |

|---|---|

| Molecular Formula (Base) | C₁₆H₁₉N₃O₅ [2] |

| Molecular Formula (HCl Salt) | C₁₆H₂₀ClN₃O₅ [1] |

| CAS Number (Base) | 229305-39-9 [2] |

| CAS Number (HCl Salt) | 1029401-59-9 [1] |

| Purity | ≥98% [1] |

| Solubility in Water | ~150 mg/mL (405.62 mM) for HCl salt [1] |

| Storage | Powder should be stored at -20°C; protect from moisture [1] |

Research Context and Future Directions

- Therapeutic Potential: Beyond infectious disease and mucositis, bioinformatics analyses have predicted this compound as a promising therapeutic candidate for Ulcerative Colitis (UC), highlighting its potential application in inflammatory conditions [3].

- Thymic Niche Relevance: While this compound stimulates thymic proliferation, recent research underscores the critical role of the thymic microenvironment (niche) in T-cell development and disease. The density and architecture of Thymic Epithelial Cells (TECs) can profoundly influence the proliferation of both normal and malignant T-cell lineages [4]. This suggests that this compound's efficacy may be context-dependent on the state of the thymic niche.

References

- 1. hydrochloride (SCV 07 hydrochloride...) | Invivochem this compound [invivochem.com]

- 2. This compound (SCV 07) | Antibacterial Peptide [medchemexpress.com]

- 3. Integrative Bioinformatics Analysis Reveals Key Regulatory ... [mdpi.com]

- 4. Altered thymic niche synergistically drives the massive proliferation of... [elifesciences.org]

Golotimod antimicrobial peptide mechanisms

Core Mechanisms of Action

The table below summarizes the key molecular and cellular mechanisms of Golotimod.

| Mechanism | Functional Outcome | Experimental Context / Key Findings |

|---|---|---|

| STAT3 Signaling Inhibition [1] [2] [3] | Reversal of immunosuppression; stimulation of anti-tumor/anti-infective immune response. | Modulates duration/severity of oral mucositis in hamster models; potential therapeutic for UC [4] [1]. |

| Immunostimulation [2] [3] | Promotes Th1 response; activates macrophages; increases IL-2 & IFN-γ levels. | Stimulates thymic/splenic cell proliferation; improves macrophage function [1] [3]. |

| Direct Antimicrobial Activity [1] [3] | Contributes to efficacy against bacterial (e.g., tuberculosis) and viral infections. | "Significantly increases efficacy of antituberculosis therapy" [1]. |

Experimental & Preclinical Evidence

This compound's efficacy has been demonstrated in various experimental models, with detailed methodologies for key in vivo studies provided below.

| Disease Model | Experimental Protocol & Dosage | Key Results & Findings |

|---|

| Oral Mucositis [1] | Model: Male LVG golden Syrian Hamsters with radiation-induced mucositis. Treatment: Subcutaneous injection; 10, 100 μg/kg or 1 mg/kg; once or twice daily from days 1 to 20. Assessment: Mucositis severity scoring. | Reduced peak mucositis score (2.2 vs. 3.0 in control at 100 μg/kg). Significantly decreased severity and duration of ulcerative oral mucositis. | | Recurrent Genital HSV-2 [1] [3] | Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2. Treatment: 100 μg/kg; oral gavage or subcutaneous injection; for 5 days. Assessment: Incidence and severity of lesions. | Oral administration reduced lesion incidence from 55% to 18%. Subcutaneous injection did not show a significant reduction. |

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway through which this compound exerts its primary immunomodulatory effects, particularly its documented role in inhibiting STAT3.

This compound inhibits STAT3 to reverse immunosuppression and stimulate immune cell activity.

Research and Development Context

- Formulation & Bioavailability: this compound is an orally bioavailable synthetic dipeptide (γ-D-glutamyl-L-tryptophan) [2]. Its solubility in water is 100 mg/mL (300.00 mM) [3].

- Therapeutic Potential: Bioinformatics analyses have predicted this compound as a promising therapeutic candidate for Ulcerative Colitis (UC) via molecular docking studies [4]. Its efficacy in reducing the severity of oral mucositis, a common side effect of cancer therapy, is supported by animal studies [1].

Key Research Gaps and Future Directions

- Molecular Target: The precise initial molecular target of this compound that leads to STAT3 inhibition remains unknown and is a central question for future research [2].

- Clinical Translation: Most available data are from preclinical animal models. Further clinical trials are necessary to confirm its efficacy and safety in humans [2].

References

Golotimod Dosing Protocols in Animal Studies

| Animal Model / Disease | Dose | Route of Administration | Dosing Schedule | Key Experimental Findings |

|---|---|---|---|---|

| Female Hartley guinea pigs; recurrent genital HSV-2 infection [1] [2] | 100 μg/kg | Oral gavage or subcutaneous injection | Once daily for 5 days [1] [2] | Oral administration reduced lesion incidence from 55% to 18%; subcutaneous injection did not significantly reduce disease [1] [2]. |

| Male LVG golden Syrian hamsters; radiation-induced oral mucositis [1] [2] | 10, 100 μg/kg, or 1 mg/kg | Subcutaneous injection | Once or twice daily from day 1 to day 20 [1] [2] | At 100 μg/kg, significantly reduced peak mucositis score (2.2 vs. 3.0 in control) and mortality (6.3% vs. 28.1% in control) [1] [2]. |

Golotimod Mechanism of Action and Experimental Workflow

This compound exerts its effects through broad action on the Toll-like receptor (TLR) pathway [1] [3]. It has been shown to inhibit the expression of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor often upregulated in cancer cells that contributes to tumor growth and immunosuppression [1] [2] [4]. By inhibiting STAT3, this compound helps reverse immunosuppression and stimulates an anti-tumor immune response [1]. Furthermore, it stimulates the differentiation of T-lymphocytes, particularly helper T (Th1) cells, activates macrophages, and increases the production of key immune cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) [1] [3].

The following diagram illustrates this primary mechanism of action and the subsequent immunostimulatory effects.

The typical workflow for conducting an in vivo efficacy study, based on the cited research, involves several key stages, as shown below.

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies based on the published studies.

1. Protocol for Recurrent Genital HSV-2 Study in Guinea Pigs [1] [2]

- Animal Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2.

- Dosing Formulation: The this compound solution was prepared for administration. The compound has good water solubility (approximately 125 mg/mL) [1] [2].

- Administration:

- Route: Oral gavage or subcutaneous injection.

- Dose: 100 μg/kg.

- Schedule: Once daily for 5 consecutive days.

- Key Outcome Measures:

- Primary: Incidence and severity of recurrent genital lesions.

- Method: Regular visual inspection and scoring of the genital area.

2. Protocol for Radiation-Induced Oral Mucositis in Hamsters [1] [2]

- Animal Model: Male LVG golden Syrian hamsters (approximately 80 g). Oral mucositis was induced by targeted radiation.

- Dosing Formulation: this compound was administered via subcutaneous injection. For animal injections, solutions can be prepared in saline with aids like DMSO and Tween 80 to ensure solubility and stability [1].

- Administration:

- Route: Subcutaneous injection.

- Dose: 10 μg/kg, 100 μg/kg, or 1 mg/kg.

- Schedule: Once or twice daily from day 1 to day 20 (relative to radiation).

- Key Outcome Measures:

- Primary: Oral mucositis severity score (on a standardized scale, e.g., 0-4).

- Secondary: Duration of ulcerative mucositis, mortality rate.

- Method: Daily or regular examination and scoring of the oral mucosa by trained personnel.

Critical Considerations for Researchers

- Investigational Status: this compound is currently an investigational drug and has not been approved for human use. All described protocols are for research purposes only [1] [5] [3].

- Route-Specific Efficacy: The efficacy of this compound can be route-dependent. In the HSV-2 guinea pig model, oral administration was more effective than subcutaneous injection in reducing lesion incidence [1]. This is a critical factor for experimental design.

- Solution Preparation: When preparing this compound for injection, especially for higher concentrations, co-solvents may be required. One referenced protocol suggests a formulation of "DMSO : Tween 80 : Saline = 10 : 5 : 85" for injection [1]. Always validate the compatibility and stability of your final formulation.

References

- 1. (SCV07) | STAT | CAS 229305-39-9 | Buy this compound ... This compound [invivochem.com]

- 2. This compound (SCV 07) | Antibacterial Peptide [medchemexpress.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

SCV 07 hydrochloride solubility for animal studies

Solubility and Formulation Data

The table below summarizes the key physicochemical and solubility data for SCV-07 hydrochloride from supplier specifications, which is crucial for planning in vivo formulations [1] [2].

| Property | Specification / Value |

|---|---|

| CAS Number | 1029401-59-9 (Hydrochloride salt); 229305-39-9 (Base) [1] [3] |

| Molecular Formula | C₁₆H₂₀ClN₃O₅ [1] [2] |

| Molecular Weight | 369.80 g/mol [1] [2] |

| Purity | ≥98% - 99.64% [1] [2] |

| Physical Appearance | White to off-white solid powder [1] [2] |

| Solubility in Water | 150 mg/mL (405.62 mM) [1] [2] |

| Recommended Solvent | Water, Phosphate-Buffered Saline (PBS) [1] [2] |

In Vivo Formulation Preparation

Here is a detailed methodology for preparing a stock solution and a typical working formulation for animal studies, based on supplier data and published protocols [1] [2] [4].

| Preparation Step | Instructions |

|---|

| Stock Solution (Water) | 1. Weigh the required amount of SCV-07 hydrochloride powder. 2. Add sterile water to achieve a concentration of 20 mg/mL. 3. Gently vortex or sonicate the mixture until a clear solution is obtained. This stock can be aliquoted and stored at -20°C or -80°C for future use [1] [2]. | | Working Solution (PBS) | 1. Take an aliquot of the 20 mg/mL stock solution. 2. Dilute it in PBS to the desired dosing concentration. For example, to achieve a dose of 100 µg/kg in a 200 g animal with a 1 mL injection volume, the final concentration would be 20 µg/mL. 3. Mix gently to ensure homogeneity. Use the formulation promptly [1]. |

Animal Study Protocols and Outcomes

The following protocols are reconstructed from published in vivo studies investigating SCV-07 in models of herpes simplex virus and oral mucositis [1] [2] [4].

| Experimental Component | Protocol Details |

|---|---|

| Animal Model & Disease | Female Hartley guinea pigs (250-300 g) infected with recurrent genital HSV-2 [1] [4]. |

| Dosage & Administration | 5 µg/kg of SCV-07 hydrochloride, administered via oral gavage once daily for 5 days. Studies note that administration after an overnight fast significantly improved efficacy [4]. |

| Key Results | Oral administration significantly reduced the incidence of recurrent lesions from 55% to 18%. Subcutaneous injection at the same dose did not show a significant effect, highlighting the importance of the administration route [1] [4]. |

| Experimental Component | Protocol Details |

|---|---|

| Animal Model & Disease | Male LVG golden Syrian Hamsters (~80 g) with radiation-induced oral mucositis [1] [2]. |

| Dosage & Administration | 100 µg/kg of SCV-07 hydrochloride, administered via subcutaneous (SC) injection once or twice daily from days 1 to 20 [1] [2]. |

| Key Results | Treatment significantly reduced the severity and duration of ulcerative oral mucositis. On day 18, the peak mucositis score was 2.2 in the treated group compared to 3.0 in the control group. The area under the curve for mucositis scores was only 6.3% in treated animals versus 28.1% in controls [1] [2]. |

Mechanism of Action and Signaling Pathway

SCV-07 (Golotimod) is an immunomodulatory dipeptide. Its primary biological activity is attributed to the inhibition of the STAT3 signaling pathway [1] [2] [3]. It also has broad effects on the Toll-like receptor (TLR) pathway, which leads to the stimulation of T-helper 1 (Th1) lymphocyte differentiation and enhances the production of immune cytokines like IL-2 and IFN-γ [3]. This preferential activation of the Th1 immune response is crucial for combating viral infections and is correlated with the therapeutic effects observed in animal models.

The following diagram illustrates this core mechanism of action.

Key Considerations for Researchers

- Route of Administration is Critical: The efficacy of SCV-07 is highly dependent on the route of administration, as demonstrated by the stark difference in outcomes between oral and subcutaneous delivery in the HSV-2 model [1] [4].

- Fasting Can Enhance Efficacy: For oral dosing, administering the compound after an overnight fast was shown to improve its efficacy in reducing viral lesions, a factor that must be considered in experimental design [4].

- Safety Profile: In a phase 2a clinical trial in patients with chronic hepatitis C, SCV-07 was reported to be generally safe and well-tolerated, with no dose-limiting toxicities or serious adverse events [5].

References

- 1. This compound hydrochloride ( SCV ...) | Invivochem 07 hydrochloride [invivochem.com]

- 2. This compound hydrochloride (SCV 07 ... [medchemexpress.com]

- 3. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 4. An immunomodulating dipeptide, SCV - 07 , is a potential therapeutic for... [pubmed.ncbi.nlm.nih.gov]

- 5. SciClone Provides Promising Results From Its Phase... | Fierce Biotech [fiercebiotech.com]

Comprehensive Application Notes and Protocols for Golotimod (SCV 07)

Golotimod (SCV 07) is a synthetic dipeptide, chemically defined as gamma-D-glutamyl-L-tryptophan, recognized for its immunomodulating and antimicrobial activities. It functions by inhibiting the STAT3 signaling pathway, which contributes to its therapeutic potential in conditions like oral mucositis and recurrent genital herpes simplex virus type 2 (HSV-2) [1] [2] [3]. The following document provides detailed protocols for its reconstitution, storage, and use in experimental models.

Physicochemical Properties and Storage

A thorough understanding of this compound's physical properties is fundamental to its proper handling and stability in the laboratory.

Basic Physicochemical Profile

The core properties of this compound are as follows:

- Molecular Formula: C₁₆H₁₉N₃O₅ [2] [3]

- Molecular Weight: 333.34 g/mol [2]

- CAS Number: 229305-39-9 (Free base); 2828433-07-2 (TFA salt) [1] [2]

- Appearance: White to off-white solid powder [2] [3]

- Purity: ≥98% [3]

Storage Conditions

Proper storage is critical for maintaining the stability and activity of this compound.

- Long-term Storage: -20°C, in a sealed container, protected from moisture and light [2].

- Short-term Storage: 4°C for up to two years is also acceptable [3].

- Solubilized Stock Solutions: When dissolved in a solvent like DMSO, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to prepare aliquots [2].

Reconstitution and Solubility Protocols

This compound exhibits good solubility in aqueous solutions, but specific solvents are recommended for preparing stock solutions of different concentrations.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

|---|---|---|

| Water | ~125 mg/mL (~374.99 mM) [2] | Recommended for initial stock solution; may require ultrasonication to dissolve. |

| DMSO | ~50 mg/mL (~150.00 mM) [2] | Hygroscopic; use newly opened DMSO to avoid water contamination. |

Step-by-Step Reconstitution Procedure

- Equilibration: Allow the this compound vial to reach room temperature before opening to minimize moisture absorption.

- Weighing: Accurately weigh the required amount of this compound powder.

- Dissolution: Transfer the powder to a clean vial and add the calculated volume of solvent (Water or DMSO).

- Mixing: Vortex the mixture thoroughly. If complete dissolution is not achieved, brief ultrasonication (e.g., in a water bath sonicator) is recommended.

- Aliquoting: For stock solutions, immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles.

- Storage: Label the aliquots clearly and store them at the recommended temperature (-20°C or -80°C).

In Vivo Experimental Protocols

The following section outlines validated methodologies for administering this compound in animal models, specifically for studies on HSV-2 infection and radiation-induced oral mucositis.

Protocol for Recurrent Genital HSV-2 Infection

This protocol is adapted from studies using a female guinea pig model [1] [2].

Table 2: In Vivo Protocol for HSV-2 Infection Model

| Parameter | Specification |

|---|---|

| Animal Model | Female Hartley guinea pigs (250-300 g) infected with HSV-2 [1] [2]. |

| Dosage | 100 μg/kg [1] [2]. |

| Route of Administration | Oral gavage or subcutaneous injection [1] [2]. |

| Dosing Schedule | Once daily for 5 days [1] [2]. |

| Key Experimental Result | Oral administration reduced the incidence of lesions from 55% (pre-treatment) to 18%. Subcutaneous injection did not show a significant reduction in disease incidence [1] [2]. |

| Additional Note | Oral administration after fasting demonstrated a greater reduction in disease incidence and severity compared to non-fasting conditions [1] [2]. |

Protocol for Radiation-Induced Oral Mucositis

This protocol is adapted from studies using a hamster model [1] [2] [3].

Table 3: In Vivo Protocol for Oral Mucositis Model

| Parameter | Specification |

|---|---|

| Animal Model | Male LVG golden Syrian Hamsters (approx. 80 g) with radiation-induced mucositis [1] [2]. |

| Dosage | 10 μg/kg, 100 μg/kg, or 1 mg/kg [1] [2]. |

| Route of Administration | Subcutaneous injection [1] [2]. |

| Dosing Schedule | Once or twice daily from days 1 to 20 [1] [2]. |

| Key Experimental Result | At 100 μg/kg, the peak mucositis score was 2.2 in the treated group vs. 3.0 in the control group on day 18. The mucositis score was only 6.3% in SCV-07 treated hamsters compared to 28.1% in the control group. All tested doses significantly decreased the severity and duration of oral mucositis [1] [2]. |

The experimental workflow for these in vivo studies, from reconstitution to analysis, can be summarized as follows:

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through a multi-faceted mechanism, primarily involving the modulation of immune responses.

- STAT3 Inhibition: this compound inhibits the expression and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). STAT3 is involved in tumor cell growth, survival, and immunosuppression, and its inhibition helps reverse immunosuppression and stimulate an anti-tumor immune response [1] [3].

- Immunomodulation: The compound stimulates the differentiation of T-lymphocytes, particularly helper T (Th1) cells, activates macrophages, and increases the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) [3].

- Toll-like Receptor Pathway: this compound has broad effects on the Toll-like receptor (TLR) pathway, which is a critical component of the innate immune system [3].

The core signaling pathway targeted by this compound is illustrated below:

References

Golotimod oral administration in guinea pigs

Biological Activity and Rationale

Golotimod (SCV-07), also known as Gamma-D-glutamyl-L-tryptophan, is a dipeptide with immunomodulatory and antimicrobial properties [1] [2]. Its primary molecular mechanism involves the inhibition of the STAT3 signaling pathway [1] [3] [2]. This action underlies its investigated applications in enhancing anti-tuberculosis therapy, modulating macrophage function, and treating recurrent genital herpes simplex virus type 2 (HSV-2) and radiation-induced oral mucositis [1] [2].

The rationale for its oral administration is supported by a study on HSV-2 in guinea pigs, where oral delivery was more effective than subcutaneous injection in reducing the incidence and severity of lesions [1]. The study also suggested that administering this compound after fasting may enhance its efficacy [1].

Summary of Quantitative Data

The table below summarizes key quantitative data from preclinical studies for designing experiments.

| Parameter | Value / Description | Reference / Context |

|---|---|---|

| Molecular Weight | 333.34 g/mol | [1] [2] |

| Recommended Dosage | 100 μg/kg | In vivo study in guinea pigs [1] |

| Dosing Frequency | Once daily for 5 days | HSV-2 infection model in guinea pigs [1] |

| Dosing Volume | Approx. 1 mL/kg (based on standard 100 mg/mL stock) | Calculated from solubility and standard practice |

| Solubility | 100 mg/mL in water (300.00 mM) | For in vivo administration [2] |

| Reported Efficacy | Reduced lesion incidence from 55% to 18% | Oral administration in HSV-2 guinea pig model [1] |

Experimental Protocol for Oral Administration

This protocol outlines the steps for the safe and effective oral administration (gavage) of this compound to guinea pigs.

Pre-Administration Preparation

- Drug Formulation: Prepare a stock solution of this compound in sterile water at a concentration of 100 mg/mL. Gently warm the solution and use brief sonication if needed to ensure the powder is fully dissolved [1] [2]. Dilute this stock with water or saline to achieve the final working concentration based on the animal's weight and the required 100 μg/kg dose.

- Dose Calculation: Calculate the individual dose for each animal using the formula: Dose (mL) = [Animal Weight (kg) × 100 μg/kg] / Solution Concentration (μg/mL).

- Fasting: Consider fasting the animals for 2-4 hours prior to dosing, as research indicates this may improve the drug's bioavailability [1].

Restraint and Administration Technique

Proper restraint is critical for the safety of both the animal and the researcher.

- Restraint: Place the guinea pig on a non-slip, soft surface like a towel. Have an assistant gently restrain the animal's body. Alternatively, you can wrap the guinea pig in a towel, exposing only its head [4].

- Head Stabilization: Gently hold the guinea pig's head, placing your thumb and fingers behind the jaw bones to steady it. Avoid putting pressure on the throat.

- Syringe Insertion: Insert a suitably sized, soft rubber or silicone-tipped feeding catheter into the side of the mouth, behind the front incisors. Gently advance the catheter over the tongue [4] [5].

- Dose Delivery: Slowly depress the syringe plunger to administer the solution. Allow the animal time to swallow. Do not inject the liquid rapidly, as this can cause aspiration [4].

Post-Administration Monitoring

- Monitor the animal for signs of distress, such as labored breathing, lethargy, or discoloration of mucous membranes. If such signs are observed, discontinue the procedure and seek veterinary assistance [5].

- After successful dosing, reward the guinea pig with a small piece of vegetable. This provides a positive reinforcement and helps clear any unpleasant taste of the medication [4].

Workflow for Efficacy Study

The following diagram illustrates the logical workflow for a typical efficacy study of orally administered this compound in a guinea pig model.

Critical Considerations for Researchers

- For Research Use Only: this compound is strictly for research purposes and is not approved for human therapeutic use [1].

- Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. The well-being of the animals is paramount.

- Formulation Stability: The stability of the this compound solution in water under storage conditions should be verified before use. It is recommended to prepare fresh solutions daily.

- Dose Confirmation: The 100 μg/kg dose is based on a specific infection model. Researchers should conduct pilot studies or consult literature for their specific disease model to potentially optimize the dosing regimen.

References

Golotimod in tuberculosis research models

Golotimod at a Glance

| Attribute | Description |

|---|---|

| Other Names | SCV-07, Gamma-D-glutamyl-L-tryptophan [1] [2] [3] |

| Molecular Formula | C₁₆H₁₉N₃O₅ [1] [3] |

| Modality | Synthetic Dipeptide / Small Molecule [1] |

| Key Mechanism | Immunomodulation via broad effects on the Toll-like Receptor (TLR) pathway; inhibition of STAT3 signaling [1] [2] [3] |

| Key Immunological Effects | Stimulates T-lymphocyte differentiation, enhances production of IL-2 and IFN-γ, improves macrophage function [1] [3] |

| Investigational Uses | Tuberculosis, recurrent genital HSV-2 infection, oral mucositis (e.g., from radiation/chemotherapy) [1] [2] [3] |

| Administration Routes | Oral or subcutaneous [1] |

Mechanism of Action and Signaling Pathway

This compound is described as an immunomodulating peptide with antimicrobial activity that functions primarily through the Toll-like receptor (TLR) pathway [1] [3]. It inhibits STAT3 signaling, which is a crucial transcription factor involved in cellular processes like proliferation and survival, and whose dysregulation is implicated in various diseases [2] [3] [4]. The immunomodulatory effects of this compound culminate in enhanced efficacy of anti-tuberculosis therapy in research models [2] [3].

The diagram below illustrates the logical flow of this compound's mechanism of action as described in the literature.

Research Applications & Protocol Outlines

While specific protocols are not available in the public domain, the search results allow for the construction of a general outline of its research applications, which can serve as a starting point for experimental design.

In Vivo Efficacy Protocol Outline

One of the more consistent findings across the search results is the use of this compound in conjunction with standard anti-tuberculosis therapy in animal models [2] [3]. The general workflow for such a study can be conceptualized as follows:

Key Parameters (Compiled from Search Results):

- Dosage: A dose of 100 μg/kg has been used in other infection models (e.g., HSV-2 in guinea pigs) [2] [3].

- Route of Administration: Both subcutaneous injection and oral gavage have been reported [1] [3]. One source notes that oral administration after fasting showed greater efficacy in an HSV-2 model [3].

- Treatment Duration: A 5-day regimen is cited in non-TB infection studies [3]. Duration would likely be adapted to the specific TB model and concomitant therapy.

- Assessment Endpoints:

Ex Vivo Immunomodulation Assessment

To dissect the immunomodulatory mechanism, researchers can analyze immune cells from treated subjects.

- Cell Proliferation Assay: this compound stimulates thymic and splenic cell proliferation [2] [3]. This can be quantified using standard assays like BrdU or MTT.

- Macrophage Function Assay: this compound improves macrophage function, which can be assessed via phagocytosis assays (e.g., uptake of fluorescent beads or mycobacteria) [3].

- Cytokine Profiling: The enhancement of IL-2 and IFN-γ production can be measured using ELISA or multiplex cytokine arrays on cell culture supernatants from stimulated splenocytes or PBMCs [1].

References

Proposed Application Notes for Golotidom (SCV-07) in Oral Mucositis

Golotidom (gamma-D-glutamyl-L-tryptophan), known in research as SCV-07, is an immunomodulating peptide that has shown promise in attenuating oral mucositis (OM) in pre-clinical models [1]. OM is a common, debilitating side effect of radiotherapy and chemotherapy, characterized by erythema, ulceration, and pain, which can severely impact a patient's quality of life and lead to interruptions in cancer treatment [2] [3]. The pathogenesis of OM involves a complex biological sequence including initial cell damage, amplification of inflammatory signals, and ulceration, with the innate immune response and oral microbiome playing pivotal roles [2] [3]. SCV-07 is hypothesized to modify this destructive inflammatory cascade.

The therapeutic efficacy of SCV-07 has been demonstrated in a golden Syrian hamster model, which is a well-established model for radiation- and chemoradiation-induced OM [1]. The key quantitative findings from the study are summarized in the table below.

Table 1: Summary of Efficacy Findings for SCV-07 in Pre-clinical Oral Mucositis Models

| Experiment Model | Intervention | Key Efficacy Findings | Significance |

|---|---|---|---|

| Acute & Fractionated Radiation [1] | Varying doses/schedules of SCV-07 vs. Placebo | Reduced severity and duration of OM | Confirmed activity in a radiotherapy-specific model. |

| Radiation + Cisplatin (Chemoradiation) [1] | Varying doses/schedules of SCV-07 vs. Placebo | Significantly reduced duration of ulcerative OM | Demonstrated benefit in a combined modality setting. |

| Across all studies [1] | - | Therapeutic benefit was dependent on both dose and schedule of administration. | Highlights the critical need for optimal dosing regimen identification. |

Experimental Protocol for a Radiation-Induced OM Model

Below is a detailed methodology for evaluating compounds like Golotidom (SCV-07) in a pre-clinical OM model, based on the cited study and standard practices.

1. Animal Model and Mucositis Induction

- Animals: Use golden Syrian hamsters (e.g., males, 6-8 weeks old).

- Radiation Protocol: Administer acute or fractionated radiation targeted to the buccal mucosa. A sample fractionated regimen is eight doses of 7.5 Gy of radiation delivered over two weeks [1].

- Chemoradiation Option: To model combined therapy, administer a single dose of a chemotherapeutic agent like cisplatin concurrently with the radiation schedule [1].

2. Test Article Administration

- Compound: Golotidom (SCV-07), dissolved in a suitable vehicle like saline.

- Dosing Groups: Animals are randomized into several groups:

- Vehicle control (placebo)

- Multiple SCV-07 dose groups (e.g., 0.5, 1.0, 2.0 mg/kg)

- Different dosing schedules (e.g., pre-, during, and/or post-irradiation)

- Route: Typically subcutaneous injection.

3. Outcome Assessment and Monitoring

- OM Scoring: Score the buccal mucosa in a blinded fashion several times per week. Use a standardized digital imaging system and a validated scoring scale (e.g., from 0 for healthy to 4 for severe ulceration).

- Key Endpoints:

- Mean Ulcerative OM Score: Average score over the experimental period.

- Duration of Ulcerative OM: Number of days the score is above a specific threshold (e.g., ≥2).

- Time to Onset and Resolution: Number of days from radiation start to first ulceration and to healing.

- Histopathological Analysis: Upon study termination, collect buccal tissue samples for histological examination to assess epithelial damage, inflammatory cell infiltration, and evidence of healing.

4. Data Analysis

- Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA for repeated measures, followed by post-hoc tests).

- Statistical significance is typically set at p < 0.05.

Signaling Pathways in Oral Mucositis & Potential Role of SCV-07

The biological context of OM is complex. The diagram below illustrates key signaling pathways involved in the pathobiology of OM, providing a framework for how an immunomodulator like SCV-07 might exert its effect, potentially through the modulation of cytokine signaling.

Key Pathways in Oral Mucositis. This diagram outlines the proposed multi-stage pathobiology of chemoradiotherapy-induced oral mucositis, highlighting central roles for innate immunity and inflammatory cascades [2] [3]. The dashed line indicates the potential immunomodulatory action of a compound like SCV-07, which was shown to reduce OM severity, possibly via cytokine modulation [1].

Key Considerations for Researchers

- Translational Gaps: The primary evidence for SCV-07 is from a 2010 animal study. Advancing this to clinical application requires rigorous dose and schedule optimization, comprehensive toxicology studies, and validation in randomized human trials [1].

- Mechanism of Action: While SCV-07 is described as immunomodulatory, its precise molecular target(s) in the context of OM remain to be fully elucidated. Further research is needed to map its action onto the known OM signaling pathways [2] [1].

- Combination Strategies: Research could explore whether SCV-07 has synergistic effects with other OM management strategies, such as basic oral care, cryotherapy, or growth factors [3].

References

Comprehensive Application Notes and Research Protocols: Golotimod (SCV-07) for HSV-2 Genital Herpes and Related Conditions

Introduction to Golotimod and Its Therapeutic Potential

This compound (SCV-07), also known as γ-D-glutamyl-L-tryptophan, is a synthetic dipeptide compound with potent immunomodulatory and antimicrobial activity that has emerged as a promising therapeutic candidate for recurrent genital herpes simplex virus type 2 (HSV-2) and other conditions. This small molecule has demonstrated significant potential in modulating immune responses and reducing disease severity in validated animal models. This compound's unique mechanism of action, which involves STAT3 signaling inhibition and macrophage function enhancement, positions it as a novel approach to managing persistent viral infections and treatment-related side effects like oral mucositis [1] [2] [3].

The compound has been investigated in multiple research settings, demonstrating efficacy in both HSV-2 recurrent disease models and radiation-induced mucositis, suggesting broad immunomodulatory potential. Unlike direct antiviral agents that target viral replication mechanisms, this compound functions primarily through host-directed immunomodulation, potentially reducing the likelihood of viral resistance development. This characteristic makes it particularly attractive as a supplemental or alternative treatment option for genital HSV-2 recurrent disease, especially in cases where conventional antiviral therapies provide suboptimal control or face resistance issues [4]. The following sections provide detailed experimental data, protocols, and mechanistic insights to support research applications of this compound in preclinical drug development.

Efficacy Data Summary and Comparative Analysis

Quantitative Findings from Animal Studies

Table 1: Summary of this compound Efficacy in Animal Disease Models

| Disease Model | Subject Details | Dose & Route | Treatment Duration | Key Efficacy Outcomes | Citation |

|---|---|---|---|---|---|

| Recurrent Genital HSV-2 | Female Hartley guinea pigs (250-300 g) infected with HSV-2 | 100 μg/kg; Oral gavage or subcutaneous injection | 5 days | Reduced lesion incidence from 55% to 18% (oral); No significant reduction via subcutaneous injection | [4] [3] |

| Radiation-Induced Oral Mucositis | Male LVG golden Syrian Hamsters (~80 g) | 10, 100 μg/kg or 1 mg/kg; Subcutaneous injection | Once or twice daily from days 1-20 | Peak mucositis control: 3.0 vs treated: 2.2; Mucositis score: 6.3% vs control 28.1% at 100 μg/kg | [2] [3] |

| Dose-Ranging HSV-2 | Female Hartley guinea pigs | 5 μg/kg (optimal dose); Oral delivery after overnight fast | Not specified | Statistically indistinguishable outcomes from topical aciclovir | [4] |

Research findings demonstrate that This compound administration produces significantly different outcomes based on route of administration, with oral delivery showing superior efficacy compared to subcutaneous injection in HSV-2 models [4] [3]. This route dependency suggests that this compound may undergo first-pass metabolism or require gut-associated lymphoid tissue interaction for optimal immunomodulatory activation. The fasting state of animals also significantly influenced treatment outcomes, with fasting before oral administration enhancing this compound's therapeutic effects against recurrent HSV-2 lesions [4].

In oral mucositis models, this compound exhibited a clear dose-response relationship across three orders of magnitude (10 μg/kg to 1 mg/kg), with significant reduction in both severity and duration of ulcerative oral mucositis [2] [3]. The comparable efficacy to aciclovir in the HSV-2 model further supports its potential as either a standalone therapeutic or an adjunctive treatment option for recurrent genital herpes, potentially offering a mechanistically distinct approach from direct antiviral agents [4].

Comparative Administration Efficacy

Table 2: Impact of Administration Route on this compound Efficacy

| Parameter | Oral Administration | Subcutaneous Administration |

|---|---|---|

| Lesion Reduction in HSV-2 | Significant reduction (55% to 18%) | No significant reduction |

| Fasting Effect | Enhanced efficacy when administered after fasting | Not evaluated |

| Mucositis Management | Not evaluated | Significant reduction in severity and duration |

| Dosing Frequency | Once daily effective | Once or twice daily effective for mucositis |

| Onset of Action | Rapid (within 5 days in HSV-2 models) | Sustained effect observed in mucositis |

Experimental Disease Models and Methodologies

Guinea Pig Model of Recurrent Genital HSV-2

The Hartley guinea pig model has been extensively validated for studying recurrent genital HSV-2 infection and represents a standardized approach for evaluating potential therapeutics. The model begins with female Hartley guinea pigs weighing 250-300 g that are intravaginally inoculated with HSV-2. Following initial infection, animals typically develop primary lesions that eventually heal, after which they enter a latent infection phase with periodic reactivations manifesting as recurrent lesions, effectively mimicking the human disease pattern [4] [3].

Key procedural details include the administration of this compound at 100 μg/kg via oral gavage once daily for five days during the recurrent disease phase. Researchers should note that optimal results were achieved with a 5 μg/kg dose when administered after an overnight fast, suggesting pharmacokinetic considerations for optimal bioavailability [4]. The primary efficacy endpoint is the reduction in recurrent lesion incidence, with additional parameters including lesion severity scores, viral shedding, and histological analysis of genital tract tissues. This model effectively recapitulates the clinical manifestations of human recurrent genital herpes and provides a robust platform for evaluating therapeutic candidates like this compound.

Hamster Model of Radiation-Induced Oral Mucositis